molecular formula C19H18FN3O3S B7682900 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile

Katalognummer B7682900
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: WHNUIMRZWYDRSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile, also known as Fasudil, is a novel drug that has been extensively studied for its potential therapeutic applications in various diseases. Fasudil is a potent Rho-kinase inhibitor that has been shown to have multiple biochemical and physiological effects.

Wirkmechanismus

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile is a potent Rho-kinase inhibitor that inhibits the activity of Rho-kinase by binding to its ATP-binding site. Rho-kinase is a key regulator of smooth muscle contraction and plays a critical role in the pathogenesis of various diseases such as cerebral vasospasm, hypertension, and pulmonary hypertension. By inhibiting Rho-kinase, 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile reduces smooth muscle contraction and improves blood flow.
Biochemical and Physiological Effects:
2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has multiple biochemical and physiological effects. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has been shown to improve cerebral blood flow, reduce vascular resistance, and inhibit platelet aggregation. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has also been shown to have anti-inflammatory and anti-fibrotic effects. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has been shown to reduce pulmonary artery pressure and improve exercise capacity in patients with pulmonary hypertension. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has also been shown to improve cardiac function in patients with heart failure.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has several advantages for lab experiments. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile is a potent Rho-kinase inhibitor that can be used to study the role of Rho-kinase in various diseases. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile is also a well-characterized drug that has been extensively studied in preclinical and clinical trials. However, 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has some limitations for lab experiments. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has a short half-life and requires frequent dosing in animal studies. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile is also a relatively expensive drug compared to other Rho-kinase inhibitors.

Zukünftige Richtungen

There are several future directions for the study of 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has shown promising results in preclinical and clinical trials for various diseases. However, further studies are needed to determine the optimal dosing and treatment duration of 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile in different diseases. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile also has potential applications in other diseases such as cancer and diabetes. Future studies should focus on the development of more potent and selective Rho-kinase inhibitors that can overcome the limitations of 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile.

Synthesemethoden

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile can be synthesized using a multi-step process that involves the reaction of 3-fluorophenylacetic acid with piperazine to form 4-[2-(3-fluorophenyl)acetyl]piperazine. This intermediate is then reacted with 2-chlorobenzonitrile to form 2-[4-[2-(3-fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has been extensively studied for its potential therapeutic applications in various diseases such as cerebral vasospasm, hypertension, pulmonary hypertension, stroke, and heart failure. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has been shown to improve cerebral blood flow, reduce vascular resistance, and inhibit platelet aggregation. 2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile has also been shown to have anti-inflammatory and anti-fibrotic effects.

Eigenschaften

IUPAC Name

2-[4-[2-(3-fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-17-6-3-4-15(12-17)13-19(24)22-8-10-23(11-9-22)27(25,26)18-7-2-1-5-16(18)14-21/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNUIMRZWYDRSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.